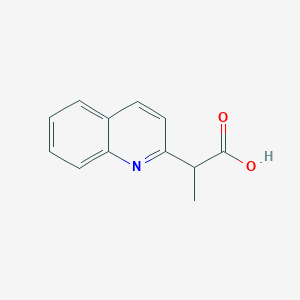
2-(Quinolin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-2-yl)propanoic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline ring attached to a propanoic acid moiety, making it a versatile scaffold for various chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-2-yl)propanoic acid typically involves the reaction of quinoline derivatives with propanoic acid or its derivatives. One common method includes the use of Friedländer synthesis, where aniline and a carbonyl compound react in the presence of an acid catalyst to form the quinoline ring. Subsequent reactions with propanoic acid derivatives yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and green chemistry approaches, including the use of eco-friendly solvents and catalysts, are often employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Quinolin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield quinoline-2-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include quinoline-2-one, quinoline-2,4-dione, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Quinolin-2-yl)propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Quinolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
Pathways Involved: By inhibiting EGFR, the compound can induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels), making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Quinoline-2-one: Shares a similar quinoline core structure but lacks the propanoic acid moiety.
Quinoline-2,4-dione: Contains an additional carbonyl group, making it more reactive in certain chemical reactions.
2-Methylquinoline: Features a methyl group instead of the propanoic acid moiety, resulting in different chemical and biological properties.
Uniqueness: 2-(Quinolin-2-yl)propanoic acid is unique due to its combination of the quinoline ring and propanoic acid moiety, which allows for diverse chemical modifications and a broad spectrum of biological activities. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
2-quinolin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)10-7-6-9-4-2-3-5-11(9)13-10/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDXHCLGEQDQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13243657.png)

![4-{[3-(Chloromethyl)phenyl]methyl}morpholine](/img/structure/B13243669.png)
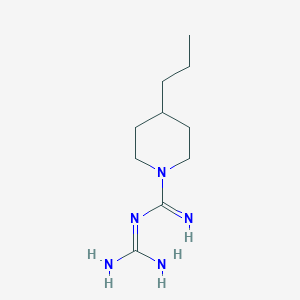
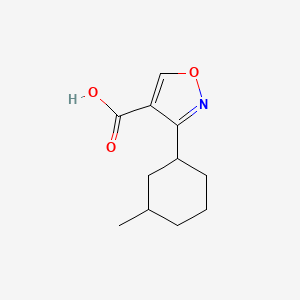
![[2-(Fluoromethyl)cyclopentyl]methanamine](/img/structure/B13243693.png)
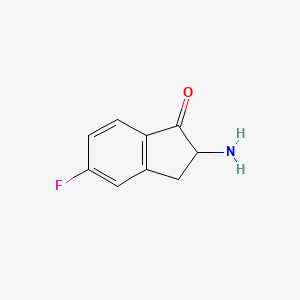
![3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B13243713.png)
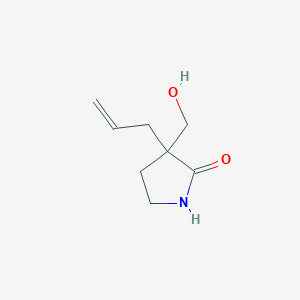
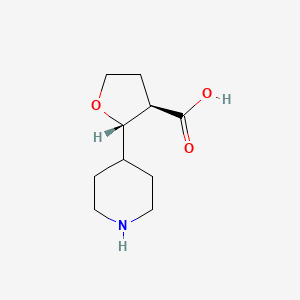

![5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B13243733.png)
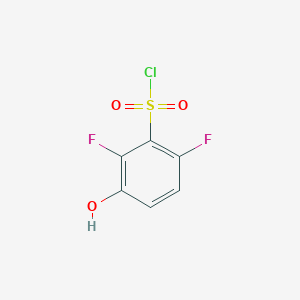
![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13243744.png)
